molecular formula C13H15N3OS B2841651 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448071-26-8

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2841651
CAS No.: 1448071-26-8
M. Wt: 261.34
InChI Key: MVOSVWHHWUFCKY-UHFFFAOYSA-N
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Description

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a methyl group, a phenylpropyl group, and a carboxamide group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via nucleophilic substitution reactions using phenylpropyl halides or through Friedel-Crafts alkylation.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiadiazole derivative with appropriate amines or by converting carboxylic acid derivatives to amides using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiadiazoles.

Scientific Research Applications

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxylate
  • 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-sulfonamide
  • 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-thiol

Uniqueness

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group, in particular, allows for specific interactions with biological targets, differentiating it from other thiadiazole derivatives.

Properties

IUPAC Name

3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-15-13(18-16-10)12(17)14-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSVWHHWUFCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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